molecular formula C15H24N6O2 B5655816 1,9-dimethyl-4-(1H-1,2,3-triazol-1-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

1,9-dimethyl-4-(1H-1,2,3-triazol-1-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5655816
M. Wt: 320.39 g/mol
InChI Key: RGDHITCYSRLQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of triazaspirocycles, including compounds similar to 1,9-dimethyl-4-(1H-1,2,3-triazol-1-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one, involves multistep synthetic routes. These routes typically involve the initial formation of a spirocyclic core followed by functionalization with various groups. For example, the synthesis of 1,4,9-triazaspiro[5.5]undecane derivatives involves bromination and cyanoethylation steps, indicating a complex synthetic pathway that might be applicable for synthesizing related triazaspirocycles (Kuroyan et al., 1986).

Molecular Structure Analysis

The molecular structure of triazaspirocycles is characterized by the presence of a spiro linkage connecting two or more heterocyclic rings. This unique structural feature often results in compounds with a rigid framework, which can influence their chemical reactivity and interactions with biological targets. X-ray crystallography is a common tool used to determine the precise molecular structure of these compounds, providing insights into their stereochemistry and conformation (Zeng et al., 2021).

Chemical Reactions and Properties

Triazaspirocycles can undergo a variety of chemical reactions, including bromination, cyanoethylation, and alkylation, to produce mono- and di-substituted derivatives. These reactions not only demonstrate the compounds' chemical versatility but also allow for the synthesis of derivatives with potentially enhanced biological activities (Kuroyan et al., 1986).

Physical Properties Analysis

The physical properties of triazaspirocycles, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. For instance, the crystal structure analysis can reveal the presence of supramolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and stability (Zeng et al., 2021).

properties

IUPAC Name

1,10-dimethyl-4-[2-(triazol-1-yl)acetyl]-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c1-18-7-5-15(4-3-13(18)22)12-20(10-9-19(15)2)14(23)11-21-8-6-16-17-21/h6,8H,3-5,7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDHITCYSRLQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC1=O)CN(CCN2C)C(=O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-dimethyl-4-(1H-1,2,3-triazol-1-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

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